3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)15-14(17)10-19(18-15)13-4-2-1-3-5-13/h1-10H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANRKJGDDNBSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine typically involves a multi-step process. One common method is the reaction of 4-fluoroaniline with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often involve the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, especially those targeting inflammation and pain management. Research has highlighted its potential in developing anti-inflammatory and analgesic drugs, where it contributes to the therapeutic efficacy of these medications .
Antimicrobial Activity
Studies have shown that derivatives of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine exhibit notable antibacterial and antifungal properties. For instance, compounds synthesized from this pyrazole framework demonstrated significant antimicrobial activity, with variations in substituents affecting their potency .
Agricultural Chemistry
Development of Agrochemicals
In agricultural applications, this compound is utilized in formulating effective pesticides and herbicides. Its structural characteristics allow for modifications that enhance the efficacy and safety profiles of agrochemical products .
Case Study: Pesticide Formulation
A specific study focused on synthesizing new pyrazole derivatives for use as herbicides showed promising results in controlling weed populations while minimizing environmental impact. These compounds were developed to target specific biochemical pathways in plants, demonstrating both effectiveness and reduced toxicity to non-target species .
Material Science
Advanced Materials Development
The compound's unique chemical properties make it suitable for creating advanced materials, including polymers and coatings. These materials exhibit enhanced thermal and chemical stability, which is critical for applications requiring durability under harsh conditions .
Applications in Coatings
Research has indicated that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to degradation. This has implications for industries such as automotive and aerospace, where material performance is paramount .
Biological Research
Therapeutic Agent Studies
In biological research, this compound is explored for its potential therapeutic applications beyond antimicrobial properties. Studies have investigated its effects on various biological systems, providing insights into its mechanisms of action and potential as a treatment for diseases such as cancer .
Molecular Docking Studies
Molecular docking studies have revealed that derivatives of this pyrazole compound can bind effectively to specific biological targets, suggesting their potential as inhibitors in disease pathways. For example, one study reported binding affinities indicating promising anti-breast cancer activity through estrogen receptor inhibition .
Diagnostic Applications
Use in Diagnostic Tools
The compound is also being researched for its utility in diagnostic applications. Its specific binding properties can enhance the accuracy of assays used in disease detection, making it a candidate for developing advanced diagnostic tools .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to bind to the human estrogen alpha receptor, potentially inhibiting its activity and exerting anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazole Derivatives
Halogen-Substituted Analogs
4-Chlorophenyl vs. 4-Fluorophenyl :
Isostructural compounds with Cl (4) and F (5) substituents (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole) exhibit identical crystal packing (triclinic, P̄1 symmetry) but slight adjustments in bond lengths due to halogen size differences (Cl: 1.79 Å, F: 1.42 Å) . The fluorine analog shows enhanced metabolic stability compared to chlorine in drug design .Trifluoromethyl Substitution :
Compounds like 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 324008-97-1) introduce a strongly electron-withdrawing CF₃ group, increasing lipophilicity and altering π-π stacking interactions .
Aromatic Ring Modifications
Crystallographic and Physicochemical Properties
- Isostructurality : Halogen exchange (Cl → F) in isostructural compounds (4 and 5) preserves crystal symmetry but subtly alters intermolecular distances (e.g., C–F···H vs. C–Cl···H interactions) .
- Solubility : Pyridinyl and sulfonamide substituents (e.g., 4h) improve aqueous solubility compared to purely aromatic analogs .
Biological Activity
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrazole ring with a fluorophenyl and a phenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a valuable candidate for pharmaceutical development.
Synthesis Methods:
The synthesis typically involves multi-step organic reactions, including:
- Condensation Reactions : The initial formation of the pyrazole ring through the reaction of phenylhydrazine with appropriate carbonyl compounds.
- Functionalization : Subsequent steps may include the introduction of the fluorophenyl group via electrophilic aromatic substitution.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in anticancer and anti-inflammatory domains.
Anticancer Activity
Several studies have evaluated the anticancer properties of related pyrazole derivatives. For instance, compounds similar to this compound have shown:
- Inhibition of Tubulin Polymerization : This mechanism is crucial for cancer cell proliferation. In vitro studies demonstrated that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | X | Tubulin inhibition |
| E-3-(3-(4-benzyloxy) phenyl)-1H-pyrazol derivatives | SiHa | Y | Cell cycle arrest |
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. It has been noted in preliminary studies to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Recent literature highlights various case studies focusing on the biological activity of pyrazole derivatives:
- Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives for their ability to inhibit tubulin polymerization. The results indicated that modifications at the para position significantly influenced their anticancer efficacy .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with biological targets, particularly at the colchicine-binding site of tubulin proteins .
- Comparative Analysis : A comparative analysis involving different substituted pyrazoles revealed that electron-withdrawing groups like fluorine enhance anticancer activity compared to unsubstituted analogs .
Applications
Given its biological activities, this compound has potential applications in various fields:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, and how can purity be validated?
- Methodology : The compound is typically synthesized via cyclization of substituted thiourea intermediates using phosphorus oxychloride at 120°C . Key steps include:
- Condensation of substituted benzoic acid hydrazides.
- Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane).
- Validation by melting point analysis, IR (C=O stretch at ~1650 cm⁻¹), and NMR (aromatic protons at δ 6.8–7.8 ppm) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII) with SHELXL refinement (R-factor < 0.05) .
- Key parameters : Triclinic crystal system (space group P1), unit cell dimensions (e.g., a = 10.2487 Å, b = 10.4643 Å) .
- Supporting data : Compare experimental bond lengths (C–C: ~1.39 Å) and angles (C–N–C: ~117°) with DFT-optimized geometries .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Antimicrobial activity :
- Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (MIC ≤ 25 µg/mL) .
- Assess biofilm inhibition via crystal violet staining .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in tautomeric forms?
- Challenge : Tautomerism between pyrazole N–H positions (e.g., 3- vs. 5-substituted isomers) .
- Solution :
- Refine occupancy factors in SHELXL to model coexisting tautomers .
- Validate via Hirshfeld surface analysis (e.g., F···H interactions in 3-(4-fluorophenyl)-1H-pyrazole) .
Q. What computational strategies predict binding interactions with biological targets?
- Docking studies :
- Use AutoDock Vina to model binding to σ₁ receptors (ΔG ≤ -8.5 kcal/mol) .
- Validate with molecular dynamics simulations (RMSD < 2 Å over 100 ns) .
Q. How do substituent modifications impact bioactivity?
- Case study :
- Replace 4-fluorophenyl with 4-methoxyphenyl: Reduces antitubercular activity (MIC increases from 12.5 to >50 µg/mL) .
- Add pyridinyl groups: Enhances σ₁ receptor antagonism (Ki = 0.8 nM vs. 15 nM for phenyl) .
Q. How can conflicting spectroscopic and crystallographic data be reconciled?
- Example : Discrepancies in NH₂ group orientation (NMR vs. X-ray).
- Resolution :
- Perform variable-temperature NMR to detect dynamic processes .
- Use Bader’s QTAIM analysis to confirm hydrogen bonding networks .
Q. What strategies optimize solubility for in vivo studies?
- Approaches :
- Salt formation (e.g., hydrochloride salts increase aqueous solubility by 10-fold) .
- Co-solvents: Use DMSO/PEG 400 (70:30) for IP administration .
- Validation : Measure kinetic solubility via nephelometry .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Structural Validation
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell (Å) | a = 10.2487, b = 10.4643 |
| R-factor | 0.031 (SHELXL-refined) |
| Tautomeric occupancy | 0.55:0.45 (3- vs. 5-isomer) |
Table 2 : Pharmacological Activity Profile
| Assay | Result (IC₅₀ or MIC) |
|---|---|
| M. tuberculosis | 12.5 µg/mL |
| S. aureus biofilm | 85% inhibition at 50 µg/mL |
| σ₁ receptor binding | Ki = 0.8 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
